molecular formula C19H28N2O2 B2927180 N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide CAS No. 2411306-17-5

N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide

Cat. No. B2927180
CAS RN: 2411306-17-5
M. Wt: 316.445
InChI Key: WSYDIWMLIYAHMN-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide, also known as HPP-4382, is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. STAT3 is a key mediator of oncogenic signaling in many types of cancer, and its inhibition has emerged as a promising therapeutic strategy for cancer treatment. HPP-4382 has shown potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of solid tumors.

Mechanism of Action

N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the SH2 domain of STAT3. This prevents the phosphorylation and activation of STAT3, which is required for its transcriptional activity and oncogenic signaling. By inhibiting STAT3 signaling, N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has been shown to have other biochemical and physiological effects. For example, N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-10, which are known to promote tumor growth and immune evasion. N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. These effects suggest that N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide may have broader therapeutic applications beyond cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide is its specificity for STAT3, which minimizes off-target effects and toxicity. N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the development of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide as a cancer therapy. One direction is to evaluate the efficacy of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict response to N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide, which may help to select patients who are most likely to benefit from the therapy. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide in different types of cancer and patient populations.

Synthesis Methods

The synthesis of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide involves several steps starting from commercially available starting materials. The key intermediate is prepared by reacting 2-piperidin-1-ylbenzaldehyde with 2-bromo-2-methylpropan-1-ol in the presence of a base. The resulting alcohol is then converted to the corresponding mesylate, which undergoes a Wittig reaction with methyl prop-2-en-1-yl carbonate to yield N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide. The overall yield of the synthesis is around 15%.

Scientific Research Applications

N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has been extensively studied in preclinical models of cancer, including cell lines and mouse xenograft models. In these studies, N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has been shown to inhibit STAT3 signaling and induce apoptosis in cancer cells, leading to tumor growth inhibition and regression. N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy. These preclinical data provide a strong rationale for the clinical development of N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide as a cancer therapy.

properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-4-18(22)21(15-19(2,3)23)14-16-10-6-7-11-17(16)20-12-8-5-9-13-20/h4,6-7,10-11,23H,1,5,8-9,12-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYDIWMLIYAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC1=CC=CC=C1N2CCCCC2)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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